Phosphoric triamide, N,N',N''-tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- can be synthesized through a three-step process. Initially, phosphorus trichloride reacts with tetraethylenediamine to form tris(N,N-diethyl) phosphoramide. This intermediate is then oxidized with sodium hydroxide under basic conditions to yield tris(N,N-diethoxy) phosphoramide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include sodium hydroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- has several scientific research applications:
Biology: It is employed in biochemical studies due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- involves its interaction with molecular targets through its electron-donating properties. It can form complexes with metal ions and other molecules, influencing various chemical and biological pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- can be compared with other similar compounds such as:
Hexamethylphosphoramide: Another organophosphorus compound with similar solvent properties.
Tetramethylurea: A compound with similar polar aprotic solvent characteristics.
Tripyrrolidinophosphine oxide: A closely related compound with similar chemical properties
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- is unique due to its specific molecular structure and high electron-donating power, making it particularly useful in certain chemical and industrial applications.
Eigenschaften
CAS-Nummer |
53484-45-0 |
---|---|
Molekularformel |
C9H24N3OP |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
N-bis(propan-2-ylamino)phosphorylpropan-2-amine |
InChI |
InChI=1S/C9H24N3OP/c1-7(2)10-14(13,11-8(3)4)12-9(5)6/h7-9H,1-6H3,(H3,10,11,12,13) |
InChI-Schlüssel |
RCAKCNRKQGZEOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NP(=O)(NC(C)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.